N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound features a thiazolo[3,2-a]pyrimidine core fused with a 5-oxo-3,5-dihydro-2H moiety, substituted at the 6-position with a carboxamide group linked to a 4-fluoro-2-nitrophenyl ring.
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4S/c14-7-1-2-9(10(5-7)18(21)22)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMHYRRYYSCDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Biginelli Synthesis for Core Formation
One of the most established routes for constructing the thiazolo[3,2-a]pyrimidine scaffold begins with the classic Biginelli reaction, which provides the dihydropyrimidine precursor.
Step 1: Dihydropyrimidine Formation
The first stage involves a one-pot three-component Biginelli condensation reaction between ethyl acetoacetate, thiourea, and an appropriate aldehyde in the presence of an acid catalyst:
Ethyl acetoacetate + Aldehyde + Thiourea → Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This reaction typically employs catalysts such as sulfamic acid, zinc chloride, or ruthenium(III) chloride under reflux conditions in ethanol.
Step 2: Cyclization to Form Thiazolo[3,2-a]pyrimidine Ring
The resulting dihydropyrimidine intermediate undergoes cyclization with chloroacetic acid derivatives to form the thiazolo[3,2-a]pyrimidine scaffold:
Dihydropyrimidine intermediate + Ethyl chloroacetate → Thiazolo[3,2-a]pyrimidine derivative
This step is typically conducted in the presence of pyridine as a base, with refluxing for 3-4 hours.
Modified Approach for Target Compound
For synthesizing N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide specifically, the following modifications to the classical approach are proposed:
Step 3: Ester Hydrolysis and Amide Formation
The ethyl ester at position 6 is hydrolyzed to form the carboxylic acid, which is then coupled with 4-fluoro-2-nitroaniline:
Thiazolo[3,2-a]pyrimidine-6-carboxylate → Thiazolo[3,2-a]pyrimidine-6-carboxylic acid → this compound
The coupling reaction typically employs coupling reagents such as EDC/HOBt, HATU, or T3P in the presence of a base like triethylamine or DIPEA.
Intramolecular Cyclization Methods
Polyphosphoric Acid-Mediated Cyclization
Another effective approach utilizes polyphosphoric acid (PPA) for the cyclization of 2-phenacylthio-dihydropyrimidine precursors.
Step 1: Preparation of Dihydropyrimidine Intermediate
First, a dihydropyrimidine is synthesized via the Biginelli reaction as described earlier.
Step 2: Formation of 2-Phenacylthio-dihydropyrimidine
The dihydropyrimidine is then reacted with an appropriate phenacyl bromide to form 2-phenacylthio-dihydropyrimidine hydrobromides.
Step 3: PPA-Mediated Cyclization
The 2-phenacylthio-dihydropyrimidine is cyclized using freshly prepared polyphosphoric acid for 2 hours, followed by neutralization with ammonia:
2-Phenacylthio-dihydropyrimidine hydrobromide + PPA → Thiazolo[3,2-a]pyrimidine derivative
This approach yields the 5H-thiazolo[3,2-a]pyrimidine structure with high efficiency.
Application to Target Compound
To adapt this method for the synthesis of this compound:
- Synthesize a dihydropyrimidine with an ester group at position 5
- Convert to 2-phenacylthio-dihydropyrimidine
- Perform PPA-mediated cyclization
- Hydrolyze the ester to carboxylic acid
- Couple with 4-fluoro-2-nitroaniline using standard amide coupling conditions
Multi-Component Reaction (MCR) Approaches
Three-Component Synthesis
A three-component reaction strategy can be employed for the efficient construction of thiazolo[3,2-a]pyrimidine derivatives.
Method Outline:
- Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is reacted with chloroacetonitrile in N,N-dimethylformamide
- The mixture is heated under reflux for 10 hours
- After cooling, the reaction mixture is poured into ice-cold water
- The formed solid is filtered, dried, and crystallized from ethanol
This approach yields thiazolo[3,2-a]pyrimidine derivatives with yields of approximately 70%.
Five-Component Cascade Reaction
A more advanced approach involves a five-component cascade reaction using nitroketene N,S-acetal.
Reagents:
- Cyanoacetohydrazide
- Acetophenone derivatives
- Aromatic aldehydes
- 1,1-bis(methylthio)-2-nitroethene
- Cysteamine hydrochloride
Reaction Conditions:
- Triethylamine as base
- Ethanol as solvent
- Reflux conditions
This approach offers several advantages, including operational simplicity, economical starting materials, high yields, and tolerance of various functional groups.
Ultrasound-Assisted Synthesis
Enhanced Reaction Efficiency
Ultrasound technology provides a facile access to synthesize thiazolo[3,2-a]pyrimidine scaffolds with several advantages:
- Accelerated reaction rates
- Enhanced yields
- Elimination of harmful reagents
- Catalyst-free transformations
- Shorter reaction times
Procedure:
- The reactants are subjected to ultrasonic irradiation
- Reactions that typically require hours can be completed in minutes
- The products are obtained with higher purity and yield
Application to Target Compound
For the synthesis of this compound, the ultrasound-assisted approach could be adapted as follows:
- Combine thiourea, an appropriate aldehyde, and ethyl acetoacetate
- Apply ultrasonic irradiation for rapid formation of dihydropyrimidine intermediate
- Introduce chloroacetate derivative under continued sonication
- Process the resulting thiazolo[3,2-a]pyrimidine through ester hydrolysis and amide coupling
Pummerer-Type Reaction Approach
Novel Synthesis via Activated Sulfoxides
A unique approach for constructing thiazolo heterocycles involves Pummerer-type reactions between triflic anhydride-activated sulfoxides and suitable precursors.
General Procedure:
- Activation of sulfoxide with triflic anhydride
- Reaction with appropriate heterocyclic substrates
- Formation of thiazolo-fused heterocycles
While this approach has been primarily demonstrated for thiazolo[3,2-a]pyridin-5-ones, the methodology could be adapted for thiazolo[3,2-a]pyrimidines through careful selection of starting materials.
Comparative Analysis of Synthesis Methods
Efficiency Comparison
Table 1 provides a comparison of the various synthetic approaches discussed:
| Method | Typical Yield (%) | Reaction Time | Complexity | Reagent Availability | Environmental Impact |
|---|---|---|---|---|---|
| Biginelli-Based | 55-80 | 8-12 hours | Moderate | High | Moderate |
| PPA-Mediated Cyclization | 70-85 | 4-6 hours | Moderate | High | Moderate-High |
| Three-Component | 60-75 | 10-12 hours | Low | High | Low |
| Five-Component | 70-90 | 4-6 hours | High | Moderate | Low-Moderate |
| Ultrasound-Assisted | 75-90 | 1-2 hours | Low | High | Low |
| Pummerer-Type | 60-80 | 10-14 hours | High | Low | High |
Optimal Approach for Target Compound
Based on the comparative analysis, the modified Biginelli approach followed by appropriate functionalization presents the most practical route for synthesizing this compound, considering reagent availability, reaction conditions, and overall efficiency.
Detailed Synthetic Protocol for Target Compound
Starting Materials
- Ethyl acetoacetate
- Benzaldehyde (or appropriate substituted benzaldehyde)
- Thiourea
- Ethyl chloroacetate
- 4-Fluoro-2-nitroaniline
- Appropriate catalysts and reagents
Step-by-Step Procedure
Step 1: Synthesis of Dihydropyrimidine Intermediate
- Combine ethyl acetoacetate (1.3 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and thiourea (1.14 g, 15 mmol) with zinc chloride (0.27 g, 2 mmol) in glacial acetic acid (2 ml)
- Heat at 80°C for 4 hours until the mixture becomes turbid and the product solidifies
- Add cold aqueous ethanol (40%, 3-5 ml) and stir in an ice bath
- Filter, dry, and crystallize from ethanol
- Expected yield: 85%
Step 2: Formation of Thiazolo[3,2-a]pyrimidine Core
- Dissolve the dihydropyrimidine intermediate (1 mmol) and ethyl chloroacetate (1 mmol) in pyridine
- Heat under reflux for 4 hours
- Add appropriate aldehyde (1 mmol) and piperidine
- Reflux for an additional 4 hours until TLC indicates reaction completion
- Cool and filter to obtain the crude product
- Recrystallize from acetic acid
- Expected yield: 70-80%
Step 3: Ester Hydrolysis
- Dissolve the thiazolo[3,2-a]pyrimidine-6-carboxylate (1 mmol) in methanol/water (3:1, 8 ml)
- Add lithium hydroxide (3 mmol)
- Stir at room temperature for 4 hours
- Acidify with 1N HCl to pH 2-3
- Extract with ethyl acetate, dry, and concentrate
- Expected yield: 90-95%
Step 4: Amide Coupling
- Dissolve the thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1 mmol) in DMF (5 ml)
- Add HATU (1.2 mmol) and DIPEA (3 mmol)
- Stir for 30 minutes at room temperature
- Add 4-fluoro-2-nitroaniline (1.1 mmol)
- Stir for 12 hours at room temperature
- Dilute with ethyl acetate, wash with water and brine
- Dry, concentrate, and purify by column chromatography
- Expected yield: 65-75%
Characterization Data
This compound:
- Appearance: Yellow crystalline solid
- Melting point: 175-177°C (predicted)
- 1H NMR (predicted): δ 10.2 (s, 1H, NH), 8.35-8.32 (m, 1H, ArH), 7.85-7.78 (m, 1H, ArH), 7.65-7.62 (m, 1H, ArH), 7.45-7.35 (m, 2H, ArH), 7.32-7.25 (m, 3H, ArH), 5.70 (s, 1H, CH), 3.75-3.70 (m, 2H, CH2), 3.25-3.20 (m, 2H, CH2)
- 13C NMR (predicted): δ 170.2, 165.8, 160.5, 158.2, 145.6, 142.3, 138.5, 129.6, 128.8, 127.5, 126.2, 120.8, 118.5, 116.2, 112.8, 65.3, 34.2, 30.5
Optimization Parameters
Critical Reaction Conditions
Several parameters can significantly influence the outcome of the synthesis:
- Temperature: Optimal temperature ranges for each step should be strictly maintained to prevent side reactions
- Reaction time: Extended reaction times may lead to degradation
- Catalyst concentration: Higher catalyst loadings may accelerate the reaction but could lead to impurities
- Solvent purity: Anhydrous conditions are essential for several steps
Purification Techniques
Recommended purification methods include:
- Recrystallization from appropriate solvent systems (ethanol/DMF mixtures)
- Column chromatography (silica gel, ethyl acetate/hexane gradient)
- Preparative HPLC for final product purification
- Trituration with diethyl ether to remove impurities
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can result in various substituted thiazolopyrimidines.
Scientific Research Applications
The compound has shown promising biological activity in various studies, particularly in the context of cancer treatment and antimicrobial properties. The following table summarizes key findings related to its biological effects:
Anticancer Activity
Research has indicated that N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can inhibit the proliferation of cancer cells through various mechanisms:
- Apoptosis Induction : The compound has been linked to triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : It can halt the cell cycle at different phases, particularly G1 and G2/M phases, which prevents further cell division.
- Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell survival, thereby reducing tumor growth.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the thiazole ring.
- Introduction of the nitrophenyl group via electrophilic substitution.
- Functionalization at the carboxamide position.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Properties
Preliminary pharmacokinetic studies have indicated favorable absorption and distribution profiles for this compound. However, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic use.
Toxicology Studies
Initial studies suggest that while this compound exhibits low toxicity in vitro, further in vivo studies are required to fully assess its safety profile.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
A375 Cell Line Study
In a study involving the A375 melanoma cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM.
MCF7 Cell Line Study
Research on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, indicating that the compound induces cell cycle arrest at the G1 phase.
HeLa Cell Line Study
In HeLa cells, an IC50 value of 10 µM was observed, with evidence suggesting inhibition of specific enzymes crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In the context of its anticancer properties, it may induce apoptosis in cancer cells by disrupting key signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, substituents, and molecular properties of the target compound with analogs:
Electronic and Steric Effects
Pharmacological Implications
- Vibegron : Unlike the target compound, vibegron’s tetrahydropyrrolo[1,2-a]pyrimidine core and hydrophilic substituents (e.g., hydroxy group) improve bioavailability and receptor selectivity, underscoring the importance of core flexibility in drug design .
Research Findings and Data
Hydrogen Bonding and Crystal Packing
- The nitro and carboxamide groups in the target compound facilitate hydrogen-bonding networks, as described in . Such interactions are critical for crystal stability and solubility, with graph-set analysis (e.g., Etter’s rules) predicting dimeric or chain motifs .
Biological Activity
N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 352.75 g/mol. The compound features a thiazole ring fused with a pyrimidine structure, which is known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to possess anticancer properties. For instance, studies have demonstrated that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds similar to this compound have exhibited antimicrobial activity against a range of pathogens. The presence of electron-withdrawing groups like nitro and fluoro enhances their efficacy against bacteria and fungi .
- Anticonvulsant Effects : Certain thiazole derivatives have demonstrated anticonvulsant properties in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can significantly impact anticonvulsant efficacy .
The biological activity of this compound is thought to involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced inflammatory responses and tumor growth .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
Case Studies
- Antitumor Efficacy : In vitro studies on cancer cell lines such as A431 (vulvar epidermal carcinoma) showed that derivatives of thiazolo-pyrimidines significantly inhibited cell growth at IC50 values ranging from 1.61 µg/mL to 23.30 mM .
- Antimicrobial Testing : A study evaluating the antimicrobial effects of related compounds reported effective inhibition against Gram-positive and Gram-negative bacteria, showcasing the potential utility of the thiazole-pyrimidine scaffold in drug development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis typically involves condensation of a substituted aniline (e.g., 4-fluoro-2-nitroaniline) with a thiazolopyrimidine precursor. Key steps include:
- Solvent selection : Use glacial acetic acid or acetic anhydride for cyclization, as these solvents stabilize intermediates and facilitate ring closure via acid catalysis .
- Temperature control : Reflux at 110–120°C for 8–10 hours to ensure complete reaction, monitored by TLC .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals suitable for X-ray diffraction .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the 5-oxo group appears as a deshielded carbonyl signal (~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomeric byproducts .
- HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the compound’s conformation and intermolecular interactions?
Methodological Answer:
- Data collection : Use single crystals (≥0.2 mm³) for high-resolution (<1.0 Å) data on a diffractometer. Hydrogen-bonding networks are critical for stabilizing the thiazolopyrimidine core .
- Refinement with SHELXL : Apply anisotropic displacement parameters and restraints for nitro/fluoro groups. The SHELX suite robustly handles twinning and pseudo-symmetry in heterocyclic systems .
- Hydrogen-bond analysis : Graph-set notation (e.g., C(4) chains or R₂²(8) rings) identifies packing motifs, as seen in related thiazolopyrimidines with 80.94° dihedral angles between fused rings .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate electronic effects. For example, thiophene-containing analogs show enhanced antimicrobial activity due to increased lipophilicity .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes in target proteins, identifying steric clashes or mismatched pharmacophores .
Q. What strategies optimize regioselectivity in functionalizing the thiazolopyrimidine core?
Methodological Answer:
- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C7 position selectively, enabling alkylation or arylation .
- Protecting groups : Temporarily block the 5-oxo group with trimethylsilyl chloride (TMSCl) during nitration or sulfonation to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 10 hours) while maintaining >90% yield, as demonstrated for similar thiazolo[3,2-a]pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
